2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine
Description
2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine is a halogenated aromatic amine characterized by a phenyl ring substituted with bromine (4-position) and chlorine (2-position), coupled with a fluoro-substituted ethanamine chain. Its molecular formula is C₈H₈BrClFN, with an average molecular weight of 253.51 g/mol. The fluorine atom at the β-position of the ethanamine group introduces unique electronic and steric effects, distinguishing it from non-fluorinated analogs.
Properties
Molecular Formula |
C8H8BrClFN |
|---|---|
Molecular Weight |
252.51 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrClFN/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8H,4,12H2 |
InChI Key |
QCQANRNKHMGAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine typically involves the halogenation of precursor compounds. One common method is the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol . This intermediate can then be further reacted with fluoroethanamine under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by amination. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce simpler amines .
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural and physicochemical differences between 2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine and its analogs:
Key Observations:
The difluoro analog (C₈H₈BrClF₂N·HCl) exhibits increased steric hindrance and acidity due to two electronegative fluorine atoms .
Di-fluorinated phenyl analogs (e.g., (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine) demonstrate enhanced lipophilicity and metabolic stability .
Amine Chain Modifications: Propylamine derivatives (e.g., 2-(4-Bromo-2-chlorophenyl)propan-1-amine) exhibit higher molecular weight and lipophilicity, which may influence bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
